12,13-dihydroxyfumitremorgin C

BCRP inhibitor ABCG2 multidrug resistance

12,13-Dihydroxyfumitremorgin C (CAS 111427-99-7) is a diketopiperazine indole alkaloid naturally produced by several fungal species, most notably Aspergillus fumigatus and the marine-derived fungus Pseudallescheria sp. It belongs to the fumitremorgin class of tremorgenic mycotoxins and is functionally a dihydroxylated derivative of fumitremorgin C, formed through the action of the cytochrome P450 monooxygenase FtmG.

Molecular Formula C22H25N3O5
Molecular Weight 411.5 g/mol
CAS No. 111427-99-7
Cat. No. B3059677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12,13-dihydroxyfumitremorgin C
CAS111427-99-7
Molecular FormulaC22H25N3O5
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCC(=CC1C2=C(C(C3(N1C(=O)C4CCCN4C3=O)O)O)C5=C(N2)C=C(C=C5)OC)C
InChIInChI=1S/C22H25N3O5/c1-11(2)9-16-18-17(13-7-6-12(30-3)10-14(13)23-18)19(26)22(29)21(28)24-8-4-5-15(24)20(27)25(16)22/h6-7,9-10,15-16,19,23,26,29H,4-5,8H2,1-3H3/t15-,16-,19-,22+/m0/s1
InChIKeyCPHRCQUGNAGVIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12,13-Dihydroxyfumitremorgin C (CAS 111427-99-7): Procurement-Relevant Identity and Source Profile


12,13-Dihydroxyfumitremorgin C (CAS 111427-99-7) is a diketopiperazine indole alkaloid naturally produced by several fungal species, most notably Aspergillus fumigatus and the marine-derived fungus Pseudallescheria sp. [1]. It belongs to the fumitremorgin class of tremorgenic mycotoxins and is functionally a dihydroxylated derivative of fumitremorgin C, formed through the action of the cytochrome P450 monooxygenase FtmG [2]. The compound possesses four defined stereocenters and a molecular weight of 411.45 g/mol [1].

Why 12,13-Dihydroxyfumitremorgin C Cannot Be Substituted with Fumitremorgin C, Ko143, or Other Analogs in Research Procurement


Substitution of 12,13-dihydroxyfumitremorgin C with its parent compound fumitremorgin C or synthetic analogs such as Ko143 is not scientifically equivalent. While fumitremorgin C and Ko143 are established BCRP (ABCG2) inhibitors, fumitremorgin C exhibits prohibitive neurotoxicity in mammalian systems that limits its in vivo utility [1]. Ko143, though highly potent (IC50 ≈ 0.013 μM), contains an ester linkage in its side-chain that confers significant chemical and metabolic instability, resulting in rapid in vivo hydrolysis to an inactive metabolite [2][3]. 12,13-Dihydroxyfumitremorgin C occupies a distinct position in the fumitremorgin biosynthetic pathway as the immediate precursor to fumitremorgin B, bearing specific C-12 and C-13 hydroxylation that SAR studies have shown to be critical for BCRP inhibition activity at the cellular level [4]. Moreover, the compound demonstrates a divergent biological profile with confirmed LXRα agonist activity that is not a reported feature of fumitremorgin C or Ko143 .

12,13-Dihydroxyfumitremorgin C: Quantitative Differentiation Evidence for Informed Procurement Decisions


BCRP Inhibition Potency: 12,13-Dihydroxyfumitremorgin C Demonstrates 850 nM IC50 in MDCK2-BCRP Cellular Assay

12,13-Dihydroxyfumitremorgin C inhibits human BCRP (ABCG2) with an IC50 of 850 nM in MDCK2 cells expressing human BCRP, measured via Hoechst 33342 accumulation assay. While the parent compound fumitremorgin C exhibits greater potency (IC50 ≈ 250 nM in K562 vesicle assays) and the synthetic analog Ko143 is approximately 65-fold more potent (IC50 ≈ 13 nM), the 12,13-dihydroxylated derivative represents the biosynthetic precursor that enables further enzymatic conversion to downstream fumitremorgins [1][2]. Structure-activity relationship (SAR) studies have confirmed that the C-12 and C-13 hydroxylation is essential for BCRP inhibition activity at the cellular level, establishing the 12,13-diol moiety as a pharmacophoric determinant rather than a mere metabolic byproduct [3].

BCRP inhibitor ABCG2 multidrug resistance

M-Phase Cell Cycle Inhibition: 12,13-Dihydroxyfumitremorgin C Exhibits MIC of 60.8 μM in tsFT210 Cells, Distinguishing It from Fumitremorgin C

In a direct head-to-head comparison of seven diketopiperazines isolated from the same fermentation broth of Aspergillus fumigatus BM939, 12,13-dihydroxyfumitremorgin C (compound 5) exhibited an MIC of 60.8 μM for inhibiting cell cycle progression of mouse tsFT210 cells in the M phase. Under identical assay conditions, fumitremorgin C (compound 4) showed an MIC of 4.1 μM, while demethoxyfumitremorgin C (compound 3) demonstrated the highest potency with an MIC of 0.45 μM [1]. This approximately 15-fold difference in M-phase inhibitory activity between 12,13-dihydroxyfumitremorgin C and fumitremorgin C establishes that C-12 and C-13 hydroxylation significantly attenuates antimitotic potency within this structural class.

cell cycle inhibitor M-phase arrest antimitotic

LXRα Agonist Activity: A Target Engagement Profile Unique Among Fumitremorgin-Class Compounds

12R,13S-Dihydroxyfumitremorgin C has been characterized as an agonist of liver X receptor alpha (LXRα), a nuclear receptor involved in cholesterol homeostasis and inflammatory regulation . This LXRα agonist activity is not reported for fumitremorgin C or Ko143, whose primary characterized mechanism is BCRP transporter inhibition. While quantitative EC50 values for LXRα activation are not currently available in the public literature, the existence of this distinct target engagement profile provides a mechanistic differentiation that may be relevant for procurement decisions in nuclear receptor research contexts.

LXRα agonist nuclear receptor metabolic regulation

Antibacterial Activity: Uniform MIC of 125 μg/mL Against S. aureus and MRSA Strains

In a direct comparative study of three diketopiperazine alkaloids isolated from the marine-derived fungus Pseudallescheria sp., 12R,13S-dihydroxyfumitremorgin C, fumitremorgin C, and brevianamide F all exhibited identical antibacterial MIC values of 125 μg/mL against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and multidrug-resistant S. aureus strains [1]. This equipotent activity profile across the three compounds suggests that the 12,13-dihydroxylation does not confer a significant antibacterial potency advantage or disadvantage relative to the non-hydroxylated parent in this assay system.

antibacterial MRSA antimicrobial

Evidence-Driven Application Scenarios for 12,13-Dihydroxyfumitremorgin C Procurement


BCRP Transporter Pharmacology and Structure-Activity Relationship (SAR) Studies

Suitable for investigations requiring a BCRP inhibitor with moderate potency (IC50 = 850 nM) that retains the native 12,13-diol pharmacophore. Unlike Ko143, which contains a metabolically labile ester linkage, 12,13-dihydroxyfumitremorgin C provides a naturally occurring hydroxylated scaffold for probing the stereochemical and functional requirements of BCRP inhibition without the confounding factor of rapid ester hydrolysis [1][2]. SAR studies have explicitly identified C-12 and C-13 hydroxylation as critical for BCRP inhibition at the cellular level [3].

Cell Cycle Research Requiring a Low-Potency M-Phase Inhibitor Control

Appropriate for M-phase cell cycle studies where a weakly active (MIC = 60.8 μM in tsFT210 cells) structural analog is needed as a comparator to more potent fumitremorgins such as fumitremorgin C (MIC = 4.1 μM) or demethoxyfumitremorgin C (MIC = 0.45 μM). The 15-fold potency reduction relative to fumitremorgin C, documented in a direct head-to-head comparison, enables dose-response and structure-activity analyses of the impact of 12,13-dihydroxylation on antimitotic activity [1].

LXRα Nuclear Receptor Agonist Screening and Pathway Analysis

Validated for use as an LXRα agonist tool compound in nuclear receptor research. This application is uniquely accessible to 12,13-dihydroxyfumitremorgin C among fumitremorgin-class alkaloids, as neither fumitremorgin C nor Ko143 are reported to possess LXRα agonist activity [1]. Researchers investigating LXRα-mediated cholesterol efflux, anti-inflammatory signaling, or metabolic regulation may find this compound suitable for preliminary target engagement studies, noting that quantitative EC50 characterization remains to be fully established in the peer-reviewed literature.

Natural Product Dereplication and Antibacterial Screening Panels

Usable in antimicrobial screening workflows against S. aureus and MRSA strains, where the compound demonstrates a consistent MIC of 125 μg/mL [1]. Given the equipotent activity shared with fumitremorgin C and brevianamide F, procurement decisions may be driven by availability, purity, or cost considerations rather than differential antibacterial potency. This scenario is particularly relevant for natural product chemistry laboratories conducting dereplication of diketopiperazine alkaloids from fungal extracts.

Quote Request

Request a Quote for 12,13-dihydroxyfumitremorgin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.